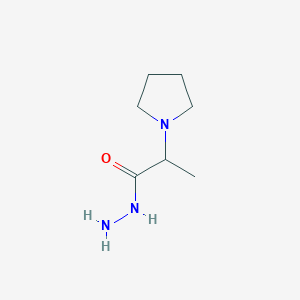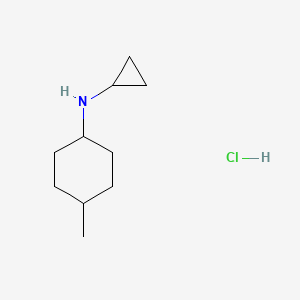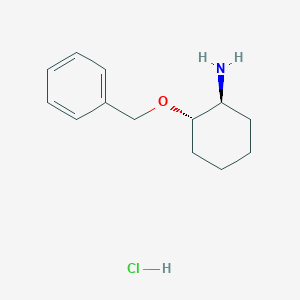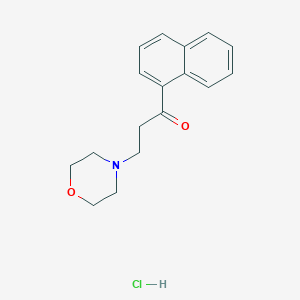
2-(1-Pyrrolidinyl)propanohydrazide
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique et développement de médicaments
Le 2-(1-Pyrrolidinyl)propanohydrazide, en raison de son squelette pyrrolidine, est un composé précieux dans la recherche pharmaceutique. Le cycle pyrrolidine est une caractéristique commune de nombreux composés biologiquement actifs, offrant un cadre polyvalent pour le développement de nouveaux médicaments . Ce composé peut être utilisé pour synthétiser de nouveaux dérivés ayant des effets thérapeutiques potentiels. Par exemple, il peut être modifié pour créer des inhibiteurs de la poly(ADP-ribose) polymérase-1 et -2 (PARP-1,-2), qui sont des enzymes impliquées dans les processus de réparation des dommages de l'ADN .
Synthèse chimique de composés hétérocycliques
Le cycle pyrrolidine présent dans le this compound est une structure fondamentale en chimie hétérocyclique. Les chercheurs peuvent utiliser ce composé comme matière première pour construire des systèmes hétérocycliques complexes qui sont présents dans de nombreux produits naturels et médicaments synthétiques .
Science des matériaux
En science des matériaux, le this compound peut être utilisé pour synthétiser des polymères aux propriétés uniques. Son incorporation dans les chaînes polymères peut potentiellement améliorer la flexibilité, la durabilité et la résistance chimique des matériaux, ce qui en fait un sujet d'intérêt pour le développement de matériaux avancés .
Biochimie et enzymologie
La capacité de ce composé à interagir avec les enzymes en fait un candidat pour l'étude de l'inhibition et de l'activation enzymatique. Il peut servir d'échafaudage pour concevoir des inhibiteurs ou des activateurs enzymatiques, fournissant des informations sur les mécanismes enzymatiques et aidant à la découverte de nouvelles voies biochimiques .
Recherche en neurosciences
Le fragment pyrrolidine se trouve souvent dans les composés qui présentent une activité neurologique. En tant que tel, le this compound pourrait être utilisé en recherche en neurosciences pour développer de nouveaux agents qui ciblent les voies ou les récepteurs neurologiques .
Chimie agricole
Dans le domaine de la chimie agricole, les dérivés du this compound peuvent être explorés pour leur utilisation potentielle comme pesticides ou herbicides. La flexibilité structurelle du cycle pyrrolidine permet la création de composés qui peuvent interagir avec des cibles biologiques spécifiques chez les ravageurs ou les mauvaises herbes .
Chimie analytique
En raison de sa structure et de sa réactivité définies, le this compound peut être utilisé comme composé standard ou de référence dans les méthodes analytiques. Il peut aider à l'étalonnage des instruments ou au développement de nouvelles techniques analytiques .
Sciences de l'environnement
La recherche sur le devenir environnemental des dérivés de la pyrrolidine, y compris le this compound, est cruciale. Elle peut fournir des informations précieuses sur la biodégradation et les impacts environnementaux potentiels de ces composés, ce qui est essentiel pour évaluer leur sécurité écologique .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-6(7(11)9-8)10-4-2-3-5-10/h6H,2-5,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJIJTVXUGOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656746 | |
| Record name | 2-(Pyrrolidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087614-09-2 | |
| Record name | 2-(Pyrrolidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)


![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)


